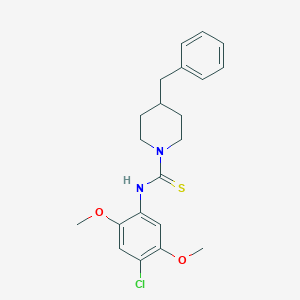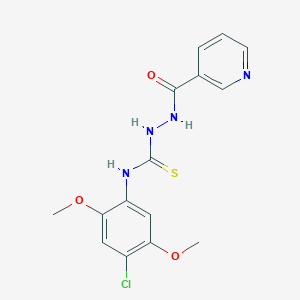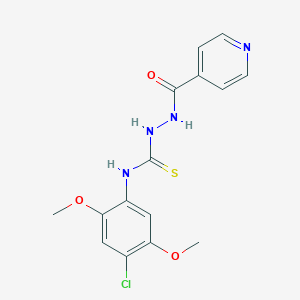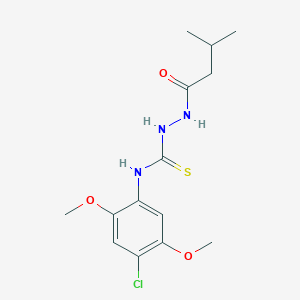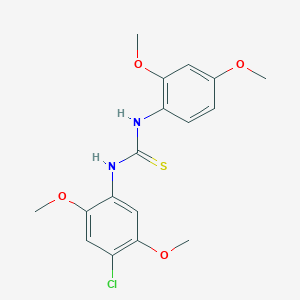
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MPPTB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPPTB is a thiadiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is believed to involve the modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the activity of GABA receptors and inhibit the activity of glutamate receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects in animal models. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic effects. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for GABA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide, including the development of new drugs based on its structure, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological samples, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term effects of N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide on the brain and to investigate its potential use in the treatment of neurological disorders.
Synthesemethoden
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized using different methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a base, such as sodium hydroxide. Multi-step synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide to form N-methyl-2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide, which is then reacted with phenyl isothiocyanate to form N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide. Microwave-assisted synthesis involves the reaction of N-methyl-2-phenylbutanamide with thiosemicarbazide and phenyl isothiocyanate in the presence of a solvent and a catalyst under microwave irradiation.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have anticonvulsant, analgesic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
Eigenschaften
Produktname |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
|---|---|
Molekularformel |
C19H19N3OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-methyl-2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H19N3OS/c1-3-16(14-10-6-4-7-11-14)18(23)22(2)19-21-20-17(24-19)15-12-8-5-9-13-15/h4-13,16H,3H2,1-2H3 |
InChI-Schlüssel |
IUSDZMBLIQWQBF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)C2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





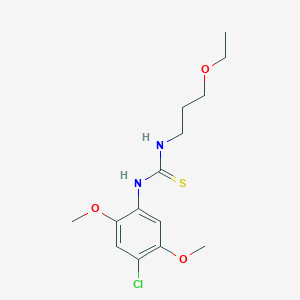
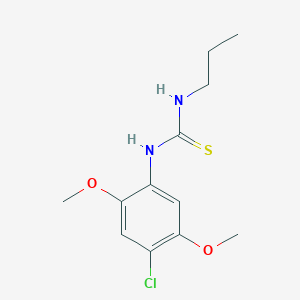
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
